molecular formula C15H17N3O2S B2791960 6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1706414-61-0

6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2791960
CAS No.: 1706414-61-0
M. Wt: 303.38
InChI Key: XISVQJAIDIRBFK-UHFFFAOYSA-N
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Description

6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with a mesitylsulfonyl group attached. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation .

Cellular Effects

Pyrimidine derivatives have been reported to exhibit anti-proliferative activities against leukemia cell lines . These compounds can influence cell function by interacting with cell signaling pathways and affecting gene expression .

Molecular Mechanism

It is plausible that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in animal models have not been reported. It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at lower doses and possible toxic or adverse effects at high doses .

Metabolic Pathways

Pyrimidine metabolism is a well-studied area, and this compound could potentially interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

The compound’s interactions with transporters or binding proteins, as well as its effects on localization or accumulation, would be important factors to consider .

Subcellular Localization

Any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles would be of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as pyrimidine derivatives and pyrrole derivatives under specific conditions.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be introduced via sulfonylation reactions using mesitylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, 6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting their signaling pathways .

Antiviral Properties
The compound has also been evaluated for its antiviral activity. In particular, it has shown promise against viral infections by targeting viral enzymes essential for replication. This makes it a candidate for further investigation as a potential antiviral therapeutic agent .

Material Science

Polymer Chemistry
In the realm of materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its sulfonyl group enhances the solubility and thermal stability of the resulting polymers. Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance .

Organic Synthesis

Reagent in Synthesis
The compound serves as an effective reagent in organic synthesis. It is particularly useful in the formation of sulfonamide derivatives through nucleophilic substitution reactions. The presence of the trimethylbenzenesulfonyl group facilitates the reaction with various amines and heterocycles to yield diverse sulfonamide compounds .

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal highlighted the synthesis of several pyrrolo[3,4-d]pyrimidine derivatives based on this compound. These derivatives were tested against human cancer cell lines and exhibited IC50 values in the low micromolar range .
  • Polymer Development : A research project focused on developing high-performance polymers incorporated with this compound demonstrated enhanced thermal stability and processability compared to traditional polymer systems .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure and is also studied for its biological activities.

    Pyrido[2,3-d]pyrimidine: Another related compound with potential medicinal applications.

    Quinazoline: A heterocyclic compound with a similar structure and biological properties.

Uniqueness

6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to the presence of the mesitylsulfonyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.

Biological Activity

The compound 6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a derivative of pyrrolo[3,4-d]pyrimidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, particularly protein kinases, and its implications in cancer therapy.

  • Chemical Formula : C14H16N2O2S
  • Molecular Weight : 288.35 g/mol
  • Structure : The compound features a pyrrolo[3,4-d]pyrimidine core substituted with a 2,4,6-trimethylbenzenesulfonyl group.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its inhibitory effects on specific protein kinases that are critical in cancer progression.

Protein Kinase Inhibition

Recent studies have demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant inhibitory activity against various cyclin-dependent kinases (CDKs), particularly CDK9 and Haspin:

  • CDK9/CyclinT Inhibition :
    • Compounds related to the pyrrolo[3,4-d]pyrimidine scaffold have shown IC50 values as low as 0.38 μM against CDK9/CyclinT.
  • Haspin Inhibition :
    • Some derivatives also exhibited IC50 values around 0.11 μM for Haspin inhibition.

These findings suggest that the compound may serve as a lead structure for developing new anti-cancer agents targeting these kinases .

Study 1: Evaluation of Kinase Inhibition

In a study evaluating a series of pyrrolo[3,4-d]pyrimidine derivatives:

  • Methodology : A panel of protein kinases was screened to assess inhibitory activity.
  • Results : Eleven derivatives showed significant inhibition against CDK9/CyclinT and four against Haspin. The structure-activity relationship (SAR) indicated that modifications to the sulfonyl group and the position of substituents on the pyrrolopyrimidine core could enhance potency .

Study 2: Selectivity and Pharmacokinetics

Another research effort focused on the selectivity of these compounds:

  • Selectivity Profile : The compounds demonstrated selective inhibition with minimal off-target effects on other kinases.
  • Pharmacokinetic Properties : Some derivatives showed favorable pharmacokinetic profiles in vivo, including good brain penetration and stability in plasma .

Data Table: Summary of Biological Activities

CompoundTarget KinaseIC50 (μM)SelectivityNotes
7dCDK9/CyclinT0.38HighStructural modification improved activity
7fHaspin0.11ModerateEffective in cellular assays
OthersVariousVariesVariableFurther optimization needed

Properties

IUPAC Name

6-(2,4,6-trimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-4-11(2)15(12(3)5-10)21(19,20)18-7-13-6-16-9-17-14(13)8-18/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISVQJAIDIRBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CC3=CN=CN=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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